molecular formula C17H26N2O3S B5455213 3-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide

3-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide

Cat. No.: B5455213
M. Wt: 338.5 g/mol
InChI Key: UBPRJMVCYMNQOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then sulfonylated to introduce the sulfonyl group. The final step involves the coupling of the sulfonylated piperidine with a butanamide derivative under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

3-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use as a drug candidate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with target proteins, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Properties

IUPAC Name

3-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-13(2)11-17(20)18-15-6-8-16(9-7-15)23(21,22)19-10-4-5-14(3)12-19/h6-9,13-14H,4-5,10-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPRJMVCYMNQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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